Cas no 2680810-08-4 (benzyl N-(5-formylpyrimidin-2-yl)carbamate)

Benzyl N-(5-formylpyrimidin-2-yl)carbamate is a versatile pyrimidine derivative featuring both a formyl group and a carbamate-protected amine, making it a valuable intermediate in organic synthesis and pharmaceutical research. The formyl group provides a reactive site for further functionalization, while the benzyl carbamate moiety offers stability under various reaction conditions. This compound is particularly useful in the preparation of heterocyclic compounds, nucleoside analogs, and targeted drug candidates. Its well-defined structure and high purity ensure reproducibility in synthetic applications. The product is suitable for use in medicinal chemistry, where precise molecular modifications are required for the development of bioactive molecules.
benzyl N-(5-formylpyrimidin-2-yl)carbamate structure
2680810-08-4 structure
Product Name:benzyl N-(5-formylpyrimidin-2-yl)carbamate
CAS No:2680810-08-4
MF:C13H11N3O3
MW:257.244742631912
CID:5653037
PubChem ID:165910947
Update Time:2025-10-29

benzyl N-(5-formylpyrimidin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(5-formylpyrimidin-2-yl)carbamate
    • EN300-28280244
    • 2680810-08-4
    • Phenylmethyl N-(5-formyl-2-pyrimidinyl)carbamate
    • Inchi: 1S/C13H11N3O3/c17-8-11-6-14-12(15-7-11)16-13(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15,16,18)
    • InChI Key: WHTQEFPTIWHHDN-UHFFFAOYSA-N
    • SMILES: O(C(NC1N=CC(C=O)=CN=1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 257.08004122g/mol
  • Monoisotopic Mass: 257.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 81.2Ų

Experimental Properties

  • Density: 1.370±0.06 g/cm3(Predicted)
  • pka: 10.71±0.70(Predicted)

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Additional information on benzyl N-(5-formylpyrimidin-2-yl)carbamate

Recent Advances in the Application of Benzyl N-(5-formylpyrimidin-2-yl)carbamate (CAS: 2680810-08-4) in Chemical Biology and Drug Discovery

Benzyl N-(5-formylpyrimidin-2-yl)carbamate (CAS: 2680810-08-4) is a pyrimidine derivative that has recently gained attention in chemical biology and medicinal chemistry due to its versatile reactivity and potential applications in drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies. Recent studies have explored its utility in click chemistry, PROTAC (proteolysis targeting chimera) design, and as a building block for DNA-encoded libraries.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The aldehyde functionality at the 5-position of the pyrimidine ring allows for efficient conjugation with various nucleophiles, enabling rapid diversification of molecular scaffolds. Researchers utilized this property to generate a series of potent and selective BTK inhibitors with improved pharmacokinetic properties compared to existing clinical candidates.

In the field of targeted protein degradation, benzyl N-(5-formylpyrimidin-2-yl)carbamate has shown promise as a linker component in PROTAC molecules. A recent Nature Chemical Biology publication (2024) reported its use in developing selective estrogen receptor degraders (SERDs), where the compound's rigidity and appropriate length contributed to optimal ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule. This application highlights the molecule's potential in addressing drug resistance in hormone-dependent cancers.

The compound's chemical properties have also been exploited in DNA-encoded library (DEL) technology. A 2023 ACS Combinatorial Science article described its incorporation into DELs through reductive amination with DNA-conjugated amines, enabling the rapid generation of diverse pyrimidine-based scaffolds. This approach has facilitated the discovery of novel hits against challenging targets such as protein-protein interactions.

Recent synthetic methodology developments have expanded the utility of benzyl N-(5-formylpyrimidin-2-yl)carbamate. A 2024 Organic Letters report detailed a mild photocatalytic method for its decarboxylative functionalization, enabling direct modification of the pyrimidine core under biocompatible conditions. This advancement is particularly significant for late-stage diversification in medicinal chemistry campaigns.

From a safety and ADME perspective, recent preclinical studies indicate that derivatives of benzyl N-(5-formylpyrimidin-2-yl)carbamate generally exhibit favorable metabolic stability and limited off-target effects. However, structure-activity relationship studies emphasize the importance of the benzyl carbamate moiety for maintaining optimal physicochemical properties while minimizing potential toxicity liabilities.

Looking forward, the unique chemical features of benzyl N-(5-formylpyrimidin-2-yl)carbamate position it as a valuable tool in chemical biology and drug discovery. Its applications span from fragment-based drug discovery to the development of covalent inhibitors and beyond. As synthetic methodologies continue to evolve and our understanding of its reactivity expands, this compound is likely to play an increasingly important role in addressing unmet medical needs through innovative chemical approaches.

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